Vephylline

Description

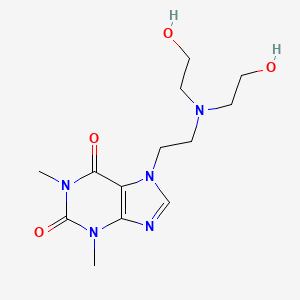

Structure

2D Structure

3D Structure

Properties

CAS No. |

38285-26-6 |

|---|---|

Molecular Formula |

C13H21N5O4 |

Molecular Weight |

311.34 g/mol |

IUPAC Name |

7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H21N5O4/c1-15-11-10(12(21)16(2)13(15)22)18(9-14-11)4-3-17(5-7-19)6-8-20/h9,19-20H,3-8H2,1-2H3 |

InChI Key |

KRBHNUALJIYPDN-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCO)CCO |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCO)CCO |

Other CAS No. |

38285-26-6 |

Related CAS |

72061-62-2 (tartrate[1:1]salt) |

Synonyms |

7-(2-bis(2-hydroxyethyl)aminoethyl)theophylline 7-(2-bis(2-hydroxyethyl)aminoethyl)theophylline, tartrate (1:1) G 111 G 112 vephylline |

Origin of Product |

United States |

Chemical Classification and Structural Foundations of Vephylline

Vephylline as a Xanthine (B1682287) Derivative

Xanthine is a purine (B94841) base found in most human body tissues and fluids, as well as in other organisms. Its derivatives, which include compounds like caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296), are characterized by a fused ring system composed of a pyrimidinedione and an imidazole (B134444) ring.

This compound is specifically a derivative of theophylline (1,3-dimethylxanthine), a widely studied xanthine known for its physiological effects. Theophylline serves as the structural scaffold upon which this compound is built, with a key substitution at the 7-position of the xanthine core. This modification is a defining feature of this compound and is central to its chemical properties.

Structural Characteristics and Key Pharmacophoric Elements of this compound

The chemical structure of the core amine of this compound is 7-{2-[bis(2-hydroxyethyl)amino]ethyl}-1,3-dimethylxanthine. A study focusing on a structurally identical compound, referred to as "vephilin," has provided insights into its geometry and electronic structure.

The fundamental structure of this compound is the theophylline ring system. Key structural features include:

A planar xanthine core: The fused pyrimidinedione and imidazole rings form a relatively flat structure.

Methyl groups at positions 1 and 3: These are characteristic of theophylline.

A bis(2-hydroxyethyl)aminoethyl substituent at the 7-position: This is the most significant modification distinguishing this compound from theophylline. This side chain introduces several heteroatoms (nitrogen and oxygen) and hydroxyl groups, which can influence the molecule's polarity, solubility, and potential for hydrogen bonding.

The pharmacophore of a drug molecule refers to the specific arrangement of functional groups that are responsible for its biological activity. For xanthine derivatives, the key pharmacophoric elements are generally associated with their ability to act as antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterase (PDE) enzymes. While specific studies on the pharmacophore of this compound are limited, inferences can be drawn from its structural relationship to theophylline.

The key pharmacophoric elements of this compound likely include:

The xanthine scaffold: This is essential for binding to the active sites of adenosine receptors and PDEs.

The substituent at the 7-position: The nature of this group can modulate the affinity and selectivity for different receptor subtypes and PDE isoenzymes. The bis(2-hydroxyethyl)aminoethyl side chain in this compound introduces a polar and flexible region that can engage in specific interactions with the target protein. The nitrogen and hydroxyl groups within this side chain can act as hydrogen bond donors and acceptors.

| Feature | Description | Potential Role |

|---|---|---|

| Xanthine Core | Fused pyrimidinedione and imidazole rings | Primary scaffold for receptor/enzyme binding |

| 1,3-Dimethyl Substitution | Methyl groups on the xanthine ring | Characteristic of theophylline; influences potency and metabolism |

| 7-Position Side Chain | bis(2-hydroxyethyl)aminoethyl group | Modulates receptor/enzyme affinity and selectivity; influences physicochemical properties |

| Hydroxyl Groups | -OH groups on the side chain | Potential for hydrogen bonding with target proteins |

| Tertiary Amine | Nitrogen atom in the side chain | Can act as a hydrogen bond acceptor and may be protonated at physiological pH |

Stereochemical Considerations in this compound Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity. The potential for stereoisomerism in this compound arises from two sources: the core molecule itself and the tartarate salt form.

An analysis of the core structure, 7-{2-[bis(2-hydroxyethyl)amino]ethyl}-1,3-dimethylxanthine, does not reveal any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of the this compound core, none of the carbon atoms in the xanthine ring or the side chain meet this criterion.

However, the tartarate salt form introduces chirality. Tartaric acid (2,3-dihydroxybutanedioic acid) has two chiral centers and exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form. When this compound is prepared as a tartarate salt, it will be associated with one of these forms of tartaric acid. The specific stereoisomer of tartaric acid used can influence the physicochemical properties of the salt, such as its crystal structure, solubility, and melting point.

| Component | Chirality | Implications |

|---|---|---|

| This compound Core | Achiral | The core molecule does not have stereoisomers. |

| Tartarate Salt | Chiral (L- or D-tartaric acid) | Introduces chirality to the overall compound, influencing solid-state properties. |

Synthetic Methodologies and Chemical Derivatization of Vephylline

General Principles of Vephylline Synthesis

This compound, being a 1,3-dimethylxanthine derivative with a specific substitution at the N7 position, is synthesized through approaches commonly employed for xanthine (B1682287) compounds. The foundational synthetic routes for xanthines typically involve the construction of the purine (B94841) core, often utilizing pyrimidine (B1678525) intermediates.

One of the classical and most widely used methods for synthesizing xanthine derivatives is Traube's synthesis biointerfaceresearch.com. This method generally commences with the condensation of a substituted urea (B33335) with a cyanoacetic acid derivative, leading to the formation of a 6-aminouracil (B15529) intermediate. For the synthesis of the 1,3-dimethylxanthine core (theophylline), appropriately substituted ureas are employed biointerfaceresearch.com.

A common synthetic pathway involves the preparation of 5,6-diaminouracil (B14702) derivatives, which serve as key precursors for the xanthine ring system biointerfaceresearch.comgoogle.com. These diamino uracils can be obtained through a series of reactions, including the condensation of N,N-dimethyl urea with cyanoacetic acid and acetic anhydride, followed by nitrosation and subsequent reduction of the nitroso group biointerfaceresearch.commdpi.com.

Once the 1,3-dimethylxanthine core is established, the introduction of the 7-[2-bis{2-hydroxyethyl}aminoethyl] side chain at the N7 position is typically achieved through an N-alkylation reaction. This involves reacting the N7-unsubstituted 1,3-dimethylxanthine (theophylline) or a suitable precursor with an alkylating agent containing the desired 2-bis{2-hydroxyethyl}aminoethyl moiety researchgate.netmdpi.comnih.gov. The alkylation process often requires basic conditions to deprotonate the N7 nitrogen, making it nucleophilic for reaction with an electrophilic alkylating agent, such as a halide (e.g., chloride or bromide) mdpi.comnih.gov.

The specific alkylating agent for this compound would be a compound like 2-chloroethyl-bis(2-hydroxyethyl)amine or a similar electrophilic derivative. The reaction conditions, including solvent (e.g., dimethylformamide (DMF)), base (e.g., potassium carbonate), and temperature, are carefully controlled to optimize the yield and regioselectivity of the N7 alkylation over other potential alkylation sites mdpi.comnih.gov.

Table 1: Key Steps in General Xanthine Synthesis Applicable to this compound

| Step | Description | Typical Reactants/Conditions | Relevant Position(s) |

| 1 | Formation of 6-Aminouracil | Substituted urea, cyanoacetic acid, acetic anhydride, alkali biointerfaceresearch.com | Pyrimidine ring formation |

| 2 | Formation of 5,6-Diaminouracil | Nitrosation and reduction of 6-aminouracil biointerfaceresearch.commdpi.com | Precursor for imidazole (B134444) ring |

| 3 | Cyclization to Xanthine Core | Condensation of 5,6-diaminouracil with carboxylic acids or aldehydes, followed by oxidative cyclization or ring closure biointerfaceresearch.comgoogle.commdpi.com | Formation of the purine scaffold |

| 4 | N-Alkylation at N7 (for this compound) | 1,3-Dimethylxanthine (theophylline) or intermediate, alkylating agent (e.g., 2-chloroethyl-bis(2-hydroxyethyl)amine), base (e.g., K₂CO₃), solvent (e.g., DMF) researchgate.netmdpi.comnih.gov | Introduction of the 7-substituent |

Synthesis of this compound Analogues and Derivatives

The xanthine scaffold is a highly versatile core for generating a diverse range of chemical compounds. The synthesis of this compound analogues and derivatives is driven by the desire to optimize its pharmacological profile, enhance its stability, or explore new therapeutic applications.

Rational design of this compound analogues involves a systematic modification of its chemical structure to achieve desired improvements. The xanthine nucleus provides multiple points of attachment for various substituents, including the N1, N3, N7, and C8 positions. For this compound, which is 1,3-dimethylated at the N1 and N3 positions and substituted at N7, the primary targets for further derivatization would typically be the N7 side chain itself or the C8 position.

Modifications to the 2-bis{2-hydroxyethyl}aminoethyl side chain at N7 could involve altering the length of the ethyl linker, introducing different amine functionalities (primary, secondary, tertiary, or cyclic amines), or varying the nature and number of the hydroxyl-bearing alkyl groups. Such changes can influence lipophilicity, hydrogen bonding capacity, and steric bulk, thereby modulating interactions with biological targets and affecting pharmacokinetic properties like absorption and distribution.

Furthermore, introducing substituents at the C8 position of the xanthine core is a common strategy in xanthine chemistry to explore new biological activities or enhance existing ones. This position can accommodate a wide array of chemical groups, including alkyl, aryl, or heterocyclic moieties, which can significantly impact receptor binding affinity and selectivity. The rational design process is often guided by structure-activity relationship (SAR) studies, where systematic changes in the molecular structure are correlated with changes in biological activity biointerfaceresearch.com.

Beyond the classical methods, novel synthetic routes are continuously being developed to provide more efficient, selective, and environmentally friendly access to xanthine derivatives. These routes can be adapted for the synthesis of this compound-related compounds.

Another notable advancement involves specific coupling reactions. For example, copper(I)-catalyzed one-pot three-component reactions (A3-coupling) have been successfully employed for the synthesis of nitrogen-substituted methylxanthine derivatives, allowing for the introduction of complex aminobut-2-ynyl residues at the N1 or N7 positions mdpi.com. This type of reaction could be adapted to introduce modified amino-alcohol side chains similar to this compound's N7 substituent.

Table 2: Common Derivatization Strategies for Xanthine Derivatives

| Position | Type of Modification | Potential Impact on Properties | Example (Xanthine Derivative) |

| N1, N3, N7, C8 | Alkylation (e.g., methyl, ethyl, propyl) | Modulates lipophilicity, receptor affinity, metabolic stability | Caffeine (B1668208) (1,3,7-trimethylxanthine), Theophylline (B1681296) (1,3-dimethylxanthine) |

| N7 | Introduction of substituted alkyl chains (e.g., aminoalkyl, hydroxyalkyl) | Influences receptor selectivity, solubility, prodrug formation researchgate.netnih.gov | This compound (7-[2-bis{2-hydroxyethyl}aminoethyl]-1,3-dimethylxanthine) researchgate.net |

| C8 | Introduction of aryl, heteroaryl, or other bulky groups | Enhances potency and selectivity for specific receptors (e.g., adenosine (B11128) receptors) | 8-Cyclopentyl-1,3-dipropylxanthine (CPX) |

| Hydroxyl groups (on side chain) | Esterification, Etherification | Alters solubility, bioavailability, prodrug potential researchgate.net | Biodegradable cross-linked prodrugs of this compound researchgate.net |

| Amine groups (on side chain) | Acylation, Alkylation | Modifies basicity, hydrogen bonding, metabolic pathways | N/A (General principle) |

Chemical Modification Strategies for Modulating this compound Properties

Chemical modification strategies are employed to fine-tune the properties of this compound, particularly focusing on its N7 side chain, which contains both amine and hydroxyl functionalities. These modifications can impact solubility, stability, and ultimately, its pharmacological profile.

The two primary hydroxyl groups on the 2-hydroxyethyl moieties of this compound's N7 side chain offer opportunities for esterification or etherification. Esterification, for instance, by reacting with various carboxylic acids, can lead to the formation of prodrugs researchgate.net. Such prodrugs can be designed to improve oral bioavailability, prolong duration of action, or target specific tissues by controlling the release of the parent drug through enzymatic hydrolysis researchgate.net. The biodegradable cross-linked prodrugs of this compound have been studied, highlighting the importance of modifying these hydroxyl groups to control drug release mechanisms researchgate.net.

Similarly, the tertiary amine group within the N7 side chain can undergo chemical modifications. While direct acylation or further alkylation of a tertiary amine is less common than for primary or secondary amines, it can be involved in salt formation (as seen with this compound tartarate) or potentially in more complex reactions like N-oxidation. These modifications can influence the compound's pKa, charge, and interaction with biological membranes, thereby affecting its absorption and distribution within the body.

Molecular and Cellular Pharmacology of Vephylline

Elucidation of Molecular Targets for Vephylline Action

Comprehensive studies elucidating the specific molecular targets of this compound are not extensively reported in publicly available literature. The pharmacological activity of xanthine (B1682287) derivatives is generally attributed to two primary mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. However, specific binding affinities and inhibitory profiles for this compound are not well-documented.

Receptor Binding Studies (e.g., Adenosine Receptors)

While xanthines are known to be competitive antagonists at adenosine A1 and A2 receptors, specific receptor binding assay data for this compound is not available in the reviewed scientific literature. Studies on other xanthines, such as theophylline (B1681296) and caffeine (B1668208), have established their affinity for these receptors, which contributes to their physiological effects. nih.govpnas.orgnih.gov For instance, 8-phenyl substituted xanthines have been shown to be potent antagonists at A1 and A2 receptors. nih.gov However, without specific binding studies, the affinity and selectivity profile of this compound for adenosine receptor subtypes remains undetermined.

Enzyme Modulation and Inhibition Profiles

The bronchodilator effects of xanthine derivatives are often linked to their ability to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govrxlist.compatsnap.com This increase in cAMP in airway smooth muscle cells results in relaxation and bronchodilation. rxlist.comclinicalgate.com Different isoforms of PDE exist, and selective inhibition can lead to varied therapeutic effects and side-effect profiles. nih.gov For example, theophylline is a non-selective PDE inhibitor. nih.gov There is a lack of specific studies detailing the PDE isoenzyme inhibition profile of this compound, making it unclear which PDE subtypes it may target and with what potency.

Ion Channel Interactions

There is no specific information available in the public domain regarding the interaction of this compound with any ion channels. The modulation of ion channels is a mechanism through which some drugs can affect cellular excitability and function, but this has not been reported as a primary mechanism for xanthine derivatives in general, nor for this compound specifically. nih.govnih.gov

Cellular Responses and Signaling Pathways Modulated by this compound

Given the limited data on its molecular targets, detailed information on the specific cellular responses and signaling pathways modulated by this compound is also sparse.

In Vitro Cellular Assays for Pharmacological Activity

Intracellular Signaling Cascade Analysis (e.g., cAMP pathway)

The inhibition of PDE by xanthines is known to increase intracellular cAMP levels, which then activates Protein Kinase A (PKA) and leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle relaxation. nih.govmultispaninc.comcvpharmacology.com While this is the generally accepted pathway for xanthine-induced bronchodilation, specific studies confirming and analyzing this intracellular signaling cascade in response to this compound are absent from the available literature. nih.govmdpi.com Therefore, the precise impact of this compound on the cAMP signaling pathway and its downstream effectors has not been experimentally detailed.

Information regarding the chemical compound "this compound" is not available in the public domain or scientific literature.

Following a comprehensive search of scientific databases and publicly accessible information, no data or research findings could be located for a chemical compound named "this compound." Consequently, it is not possible to provide an article on its molecular and cellular pharmacology, including its effects on gene expression and proteomic profiling.

The name "this compound" does not correspond to any known therapeutic agent, registered chemical compound, or substance described in published research. Therefore, the generation of a scientifically accurate and informative article as per the user's request is not feasible. Any attempt to create such content would necessitate the fabrication of data, which would be scientifically unsound.

Preclinical Pharmacological Investigations of Vephylline

In Vitro Pharmacological Activity Assessment

In vitro studies are conducted using biological components such as cells, tissues, or isolated systems to evaluate the direct effects of a compound. chem-theatre.comscience.gov These studies provide insights into potential mechanisms of action and cellular responses.

Cell-Based Functional Assays

Cell-based functional assays are utilized to measure the activity and response of living cells to a compound under controlled conditions. chem-theatre.comwikipedia.org These assays can assess various cellular functions, including viability, proliferation, and signal transduction pathways. nih.govontosight.ai While cell viability tests have been used in studies involving related compounds in brain cell culture genecards.org, specific data from cell-based functional assays for Vephylline were not available in the provided search results.

Organ Bath Studies (e.g., smooth muscle relaxation)

Organ bath studies are a classical pharmacological technique used to evaluate the effects of compounds on isolated tissues, such as smooth muscle. nih.govnih.govderpharmachemica.com This method is particularly relevant for assessing bronchodilator activity by measuring the relaxation of airway smooth muscle preparations. This compound is recognized as a bronchodilator chemicalregister.comgenecards.org, and organ bath studies are a standard approach to quantify such effects by generating concentration-response curves. However, specific data detailing the results of organ bath studies with this compound were not found in the provided search results.

Mechanistic Studies in Isolated Systems

Mechanistic studies in isolated systems aim to elucidate the molecular targets and pathways through which a compound exerts its effects. As a xanthine (B1682287) derivative, this compound's pharmacological actions are expected to be similar to those of other compounds in this class, potentially involving the inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors.

Investigations into the release mechanism of this compound from a biodegradable cross-linked prodrug (Poly-vephyllinemalate microspheres) have been conducted in isolated systems under acidic and basic conditions. These studies revealed that the release of free this compound occurs through a two-step hydrolytic cleavage of ester bonds within the prodrug matrix. nih.gov In basic solution, both hydrolysis steps were observed to be fast, leading to complete release of free this compound within one hour. nih.gov While this provides insight into the behavior of a this compound prodrug in an isolated system, detailed mechanistic data on the interaction of free this compound with specific biological targets in isolated systems were not available in the provided search results.

In Vivo Preclinical Studies in Animal Models

In vivo preclinical studies involve administering a compound to living organisms, typically animal models, to assess its pharmacological activity, efficacy, and pharmacokinetic profile within a complex biological system. chem-theatre.comscience.gov

Evaluation of Pharmacodynamic Endpoints (Non-Clinical)

Evaluation of pharmacodynamic (PD) endpoints in non-clinical studies measures the physiological effects of a drug in animal models, providing an indication of its potential therapeutic activity. For a bronchodilator like this compound, relevant pharmacodynamic endpoints in animal models would typically involve assessing improvements in respiratory function parameters. A biopharmaceutical evaluation of a biodegradable cross-linked prodrug of this compound in a mouse model has included pharmacodynamic assessment nih.gov, but specific pharmacodynamic data for free this compound in animal models were not detailed in the provided search results.

Assessment of this compound Biodistribution and Pharmacokinetics (Non-Clinical)

Pharmacokinetic (PK) studies in non-clinical settings investigate how an organism handles a drug over time, including its absorption, distribution, metabolism, and excretion (ADME). uni-goettingen.descience.gov Biodistribution studies specifically examine the distribution and accumulation of a compound in various organs and tissues within the body.

Comparative Preclinical Pharmacology with Related Xanthines

This compound belongs to the class of xanthine derivatives, which includes well-known compounds such as theophylline (B1681296) and caffeine (B1668208). fishersci.atmims.com These related xanthines exert pharmacological effects through mechanisms that include the inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic AMP levels, and antagonism of adenosine receptors. mims.comlibretexts.org These actions contribute to effects like smooth muscle relaxation (bronchodilation) and central nervous system stimulation. fishersci.atmims.com

This compound has been noted for its high bronchodilating activity. mims.comfishersci.ca This suggests a shared pharmacological property with theophylline, which is widely used as a bronchodilator in the treatment of respiratory diseases. wikipedia.orgmims.com However, detailed preclinical studies directly comparing the efficacy of this compound with related xanthines like theophylline or caffeine in specific disease models were not readily found in the conducted literature search.

Comparative preclinical pharmacology studies often involve evaluating the relative potency and efficacy of compounds within the same class in standardized in vitro assays or in vivo disease models. While the general pharmacological class and some reported activities of this compound align with those of other xanthines, specific research providing a direct comparative analysis of this compound's efficacy against its related counterparts in preclinical disease models was not available in the search results. Studies comparing other xanthines, such as caffeine and theophylline, have investigated aspects like their effects on intracellular calcium in cardiac myocytes or their mechanisms of action (PDE inhibition vs. adenosine receptor antagonism) libretexts.org, but these studies did not include this compound in their comparisons.

Therefore, a detailed comparative analysis of this compound's preclinical efficacy in disease models relative to other xanthines, supported by specific research findings and data tables from the search results, cannot be provided under this section.

Mechanistic Insights into Vephylline S Biological Effects

Hydrolytic Release Mechanisms of Vephylline from Prodrug Formulations

The controlled release of this compound from biodegradable polymeric prodrug formulations is a critical aspect of its pharmacological application. Studies on Poly-vephyllinemalate microspheres, formed by the polycondensation of R,S-malic acid and this compound, have shed light on the hydrolytic mechanisms governing this compound release. uni-goettingen.de134.76.19google.com The release of free this compound from these microspheres occurs through a two-step hydrolytic process. uni-goettingen.de134.76.19google.com Initially, hydrolytic cleavage of the ester bonds between the molecular fragments of R,S-malic acid leads to the formation of a soluble oligoester fraction. uni-goettingen.degoogle.com Subsequently, further hydrolysis of the ester bonds connecting the xanthine (B1682287) fragment (this compound) to R,S-malic acid results in the release of this compound as a free base. uni-goettingen.degoogle.com

The rate of this hydrolytic process is significantly influenced by the surrounding pH. In acidic solutions, the degradation of ester bonds between malic acid monomers is rapid, while the degradation of ester bonds between malic acid and this compound is considerably slower. uni-goettingen.degoogle.com Conversely, in basic solutions, both hydrolysis steps occur rapidly, leading to complete release of free this compound within a shorter timeframe, typically within 1 hour. uni-goettingen.de The release process of this compound from this polymeric prodrug has been determined to be under entropic control. uni-goettingen.degoogle.com

Kinetics of this compound Release from Polymeric Systems

The kinetics of this compound release from polymeric systems, such as the Poly-vephyllinemalate microspheres, are dictated by the rate of the hydrolytic cleavage reactions. Experimental studies have investigated the release profiles in different media. uni-goettingen.degoogle.com The observed kinetics in acidic and basic conditions highlight the pH-dependent nature of the hydrolysis rates. The rapid release in basic conditions compared to the slower, two-phase release in acidic media underscores the influence of the ionic environment on ester bond hydrolysis. uni-goettingen.degoogle.com

Quantum Chemical Studies on Release Pathways

Quantum chemical studies have been employed to investigate the release mechanisms of this compound from its polymeric prodrug at a molecular level. uni-goettingen.degoogle.com These studies, utilizing methods such as AM1 quantum chemical calculations, have focused on determining the energy barriers associated with the reaction pathways leading to the tetrahedral intermediates formed during the hydrolytic reactions. uni-goettingen.degoogle.com The experimental kinetic results have shown good correlation with the energy barriers calculated through these quantum chemical approaches. uni-goettingen.degoogle.com

Quantum chemistry provides valuable insights into the electronic structure and reactivity of molecules, allowing for the prediction of reaction pathways and transition states. By calculating the energy required to reach the transition state of a reaction, quantum chemical studies can help explain the observed reaction rates and the influence of factors like pH on the hydrolysis of ester bonds in the this compound prodrug. This computational approach complements experimental kinetic studies by providing a theoretical basis for the observed hydrolysis mechanisms and rates.

Biophysical Characterization of this compound-Target Interactions

Biophysical characterization techniques are essential for understanding the interactions between a small molecule like this compound and its biological targets. These methods provide quantitative data on binding affinity, kinetics, and the conformational changes that occur upon binding. While the provided search results describe this compound as a bronchodilator and xanthine derivative, specific studies detailing the biophysical characterization of this compound's interaction with a particular biological target were not found within the scope of these results. Therefore, the following subsections describe the general principles and methods used in such characterization, which would be applicable to studying this compound's target interactions.

Biophysical techniques can selectively detect interactions between a protein target and a ligand. A range of methods is available to characterize these interactions in terms of affinity, specificity, and kinetics.

Ligand-Target Binding Kinetics

Ligand-target binding kinetics describe the rates at which a ligand binds to its target (association rate, kon) and dissociates from its target (dissociation rate, koff). These parameters are crucial for understanding the dynamic nature of molecular recognition and can be correlated with drug efficacy. Techniques such as Surface Plasmon Resonance (SPR) are widely used to measure binding kinetics in real-time without the need for labeling. SPR biosensors measure changes in the refractive index near the sensor surface as complex formation or dissociation occurs. Other methods like Stopped-flow fluorescence or Isothermal Titration Calorimetry (ITC) can also provide kinetic information, although ITC is typically lower throughput. The binding affinity (KD) is related to the kinetic rates by the equation KD = koff / kon. Understanding the kinetics of this compound binding to its target(s) would provide insights into the speed and duration of its interaction.

Conformational Changes Induced by this compound Binding

Ligand binding to a protein target can induce conformational changes in the protein structure. These changes can range from subtle local rearrangements of amino acid side chains to large-scale domain movements. Conformational changes are often critical for the protein's function, including signal transduction, enzymatic activity, or allosteric regulation. Biophysical techniques can detect and characterize these structural alterations. Methods such as Circular Dichroism (CD), Differential Scanning Calorimetry (DSC), and various fluorescence-based techniques (e.g., fluorescence polarization anisotropy, FPA) can be used to assess protein conformation and its changes upon ligand binding. Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution information on conformational changes at an atomic level. Studying the conformational changes induced by this compound binding to its target(s) would be vital for understanding the downstream biological effects triggered by the interaction.

Computational Approaches in Vephylline Research and Drug Design

Molecular Modeling and Docking Studies of Vephylline

Molecular modeling and docking studies are computational techniques used to simulate the behavior of molecules and predict how they might interact with target proteins or other biomolecules. These methods can provide insights into binding affinities, interaction modes, and potential biological targets. While the provided search results mention molecular docking as a method in drug design and its application to other compound classes ddg-pharmfac.net, specific detailed molecular modeling and docking studies focused solely on this compound and its direct interaction with biological targets are not extensively detailed within the snippets.

Molecular Dynamics Simulations for this compound Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule, its behavior in different environments, and its interactions with other molecules. MD simulations are mentioned in the context of studying theophylline (B1681296), a related xanthine (B1682287), to understand the conformational changes of a binding site science.gov. MD simulations are also applied in modeling peptide-protein interactions researchgate.net.

Analysis of this compound Stability in Biological Environments

Understanding the stability of this compound in biological environments is important for predicting its pharmacokinetic profile and efficacy. Computational methods, including quantum chemical studies and MD simulations, can be used to investigate the degradation pathways and stability of a compound under physiological conditions. Research on biodegradable cross-linked prodrugs of this compound has utilized kinetic and quantum chemical studies to understand the release mechanism of this compound, indicating that its release from a prodrug occurs via hydrolytic cleavage of ester bonds ddg-pharmfac.netresearchgate.netmphu.edu.uamassey.ac.nzresearchgate.net. This highlights the use of computational and theoretical approaches to analyze the chemical stability and degradation of this compound within a delivery system, which is relevant to its behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a set of compounds to their biological activity. By identifying mathematical relationships between molecular descriptors (numerical representations of chemical structure) and biological activity, QSAR models can be used to predict the activity of new compounds and guide the design of novel derivatives with improved properties. The search results indicate that QSAR approaches have been applied to xanthine derivatives ddg-pharmfac.netresearchgate.netmphu.edu.uaderpharmachemica.com. QSAR studies aim to correlate changes in chemical structure with changes in biological activity ddg-pharmfac.net. Molecular descriptors are used to describe the chemical structures, and statistical or machine-learning methods are employed to identify relationships with activities ddg-pharmfac.net.

Studies on xanthine derivatives, including in contexts where this compound is mentioned or studied as a related compound, have utilized QSAR to explore relationships between structural features and activities such as anti-inflammatory properties or receptor affinity ddg-pharmfac.netresearchgate.netmphu.edu.ua. Quantum-chemical parameters are considered significant in QSAR studies for rational drug design, influencing interactions with receptors, membrane penetration, and metabolism derpharmachemica.com. Parameters such as the octanol-water partition coefficient (logP), a measure of hydrophobicity, are key in QSAR studies related to drug absorption and bioavailability derpharmachemica.com.

While specific detailed QSAR models developed solely for this compound derivatives with comprehensive data tables are not present in the provided snippets, the research indicates that QSAR is a relevant computational approach applied to the class of compounds to which this compound belongs, aiming to understand the structural features that govern their biological activities.

Structure Activity Relationship Sar of Vephylline and Its Analogues

Impact of Substituent Modifications on Vephylline Activity

The biological activity of xanthine (B1682287) derivatives is highly dependent on the nature and position of substituents on the xanthine ring. While specific detailed SAR studies focusing solely on the "bis-2-hydroxyethylamino" substituent of this compound are not extensively documented in the provided search results, general principles derived from studies on other substituted xanthines can provide valuable insights. This compound possesses methyl groups at positions 1 and 3, and a bis-2-hydroxyethylamino group at position 7, with a potential linkage or substitution also at position 2 based on its described chemical name. uni.lu

Research on xanthine derivatives indicates that substitutions at positions 1 and 3 are particularly important for bronchodilatory activity. Substitution at position 3 has been shown to increase the bronchodilator effect. uni.luwikipedia.orgwikipedia.org Similarly, substitution at position 1 is important for achieving bronchoselectivity and can enhance relaxant actions on tracheal smooth muscle. wikipedia.orgwikipedia.org The length of alkyl chains at positions 1 and 3 can also influence these relaxant effects. wikipedia.orgmims.comidrblab.net

Substitution at position 7, where this compound carries a complex amino-alcohol substituent, can generally decrease both adenosine (B11128) receptor antagonism and bronchodilator potency in some xanthine derivatives. uni.luwikipedia.org However, certain substitutions at the 7-position, such as alkylation, may play a role in reducing cardiac stimulation, a common side effect of some xanthines. wikipedia.org Furthermore, xanthine derivatives with specific functional groups at the 7-position have demonstrated bronchodilatory activity. wikipedia.orgebi.ac.uknih.gov

Substitutions at the carbon 8 position have been shown to increase adenosine antagonism uni.luwikipedia.org and can contribute to a longer duration of activity. sci-hub.st Some 8-substituted theophylline (B1681296) analogues have also been reported to be more effective bronchodilators. guidetopharmacology.org

Exploration of Functional Group Contributions

The nature of the functional groups attached to the xanthine core significantly influences the activity profile. Studies on xanthine derivatives with various functional groups at the 1- or 7-positions have shown that the type of substituent impacts tracheal relaxant action and selectivity. wikipedia.org For instance, substitutions with nonpolar functional groups at position 1 have been found to improve the selectivity and duration of the bronchodilator effects of xanthines. wikipedia.org The presence of polar groups, such as the hydroxyl groups in the bis-2-hydroxyethylamino substituent of this compound, could influence the compound's solubility, distribution, and interaction with biological targets, potentially contributing to its observed high bronchodilating activity and low toxicity. uni.lu

Positional Isomerism and Stereoisomeric Effects

Positional isomerism, which involves variations in the attachment points of substituents on the xanthine core, is a fundamental aspect of SAR for this class of compounds. The distinct pharmacological profiles of xanthine derivatives like theophylline (1,3-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and caffeine (B1668208) (1,3,7-trimethylxanthine) highlight the critical impact of methyl group positions on activity. While specific studies on positional isomers of this compound (beyond the inherent positional differences in xanthine substitutions) were not found, the general principles of how substitution positions affect bronchodilation, as discussed above, are directly relevant.

Elucidation of Pharmacophoric Requirements for this compound-like Action

The pharmacophore of a molecule represents the essential steric and electronic features necessary for optimal interaction with a specific biological target and to trigger a particular biological response. For xanthine bronchodilators, the pharmacophore is related to their mechanisms of action, which primarily involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. wikipedia.orgwikipedia.orgebi.ac.uknih.govnih.govnih.govwikipedia.org

Pharmacophore modeling studies on xanthine derivatives have identified key features contributing to their activity. nih.govwikidoc.orgfishersci.ca The xanthine scaffold itself serves as a core structure, and the nature and position of substituents dictate the interaction with the target proteins. For PDE inhibition, specific regions of the xanthine structure and its substituents are crucial for binding within the enzyme's active site. Similarly, for adenosine receptor antagonism, the substituents at different positions influence the affinity and selectivity for the various adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). uni.luwikipedia.orgebi.ac.uknih.govnih.govwikidata.org

Based on the SAR information, the pharmacophoric requirements for bronchodilation in xanthine derivatives appear to involve specific spatial arrangements of groups that can engage in interactions such as hydrogen bonding and lipophilic contacts within the binding sites of PDE enzymes and/or adenosine receptors. fishersci.ca The substitutions at positions 1, 3, and potentially 7 and 8, contribute to these interactions, influencing both the potency and selectivity of the bronchodilatory effect.

SAR Studies in Specific Biological Assays (e.g., bronchodilation)

SAR studies on xanthine derivatives have extensively utilized biological assays to evaluate their bronchodilating activity. Common assays include measuring the relaxation of isolated tracheal smooth muscle and assessing the inhibition of bronchospasm induced by agents like acetylcholine (B1216132) or histamine (B1213489) in animal models, such as guinea pigs. wikipedia.orgwikipedia.orgmims.comidrblab.netfishersci.benih.govwikipedia.orgwikidata.org

These studies have provided quantitative data correlating structural changes with observed biological responses. For example, studies have compared the tracheal relaxant effects of various alkyl-substituted xanthines, demonstrating that the length and position of alkyl chains influence potency. wikipedia.orgmims.comidrblab.net Correlations have also been observed between the in vitro tracheal relaxant activities of xanthine derivatives and their affinities for adenosine A₁ receptors and their ability to inhibit cyclic AMP-phosphodiesterase (PDE) in tracheal muscle. wikipedia.orgwikipedia.org These findings support the understanding that both adenosine antagonism and PDE inhibition contribute to the bronchodilatory action of xanthines. wikipedia.orgwikipedia.orgebi.ac.uknih.govnih.govnih.govwikipedia.org

While specific quantitative SAR data for this compound itself in these assays were not detailed in the provided results, its classification as a xanthine derivative with high bronchodilating activity uni.lu suggests that its structure possesses the necessary pharmacophoric features to interact favorably with the relevant targets in the airway smooth muscle, consistent with the general SAR principles established for this class of compounds.

Here is a table summarizing some of the reported relationships between substitution positions on the xanthine core and bronchodilatory activity or related mechanisms:

| Substitution Position | Observed Impact on Activity (Xanthine Derivatives) | Relevant Mechanism(s) | Source(s) |

| Position 1 | Important for bronchoselectivity; can increase relaxant action. | Adenosine receptor antagonism, PDE inhibition | wikipedia.orgwikipedia.org |

| Position 3 | Increases bronchodilator effect. | Adenosine receptor antagonism, PDE inhibition | uni.luwikipedia.orgwikipedia.org |

| Position 7 | Can decrease bronchodilator potency; 7-alkylation may reduce heart stimulation. | Adenosine receptor antagonism, PDE inhibition | uni.luwikipedia.orgwikipedia.org |

| Position 8 | Increases adenosine antagonism; can lead to longer duration. | Adenosine receptor antagonism | uni.luwikipedia.orgsci-hub.st |

Interactive Data Table: Impact of Alkyl Chain Length at N1 and N3 on Tracheal Smooth Muscle Relaxation

Based on the information from wikipedia.org and idrblab.net, the relaxant actions in tracheal muscle were increased with alkyl chain length at the 1- and 3-positions of the xanthine skeleton.

Interactive Data Table: Impact of Substitution Position on Bronchodilator Selectivity and Heart Stimulation

Based on the information from wikipedia.org, substitution at position 1 was more important for bronchoselectivity than position 3, and 7-alkylation may be significant to cancel heart stimulation.

Interactive Data Table: Correlation between Tracheal Relaxant Activity, Adenosine A1 Receptor Affinity, and PDE Inhibition

Based on the information from wikipedia.org and wikipedia.org, there are correlations between these factors for 1- and 7-substituted xanthines.

Advanced Research Methodologies Applied to Vephylline

Biosynthesis Pathway Investigations (if applicable to natural production of Vephylline precursors)

Investigations into the specific biosynthesis pathways leading directly to this compound are not extensively detailed in the currently available research. As a xanthine (B1682287) derivative, its fundamental structure is related to naturally occurring methylxanthines found in various organisms, such as plants and microorganisms, where biosynthesis pathways from purine (B94841) nucleotides have been studied uni.lu. However, the precise enzymatic steps and precursors specifically involved in the potential natural production of this compound or its immediate precursors have not been clearly elucidated in the retrieved literature.

Enzymatic Pathways Involved in this compound-related Xanthine Biosynthesis

While the general enzymatic pathways for the biosynthesis of xanthines from purine metabolism are understood, specific enzymes responsible for the synthesis of the unique side chain present in this compound (7-(2-(bis(2-hydroxyethyl)amino)ethyl)-) and its attachment to the xanthine core within a natural biosynthetic route for this compound have not been identified based on the available information. Studies on related xanthines, such as theophylline (B1681296), have demonstrated enzymatic modifications like N-demethylation in microorganisms uni.lu, indicating the role of enzymes in altering the xanthine structure. Nevertheless, a direct link to this compound's synthesis through specific enzymatic pathways originating from natural sources is not established in the provided search results.

Metabolic Engineering Approaches for this compound Production

Metabolic engineering is a field that utilizes genetic and molecular biology techniques to optimize biological systems for the production of desired compounds bldpharm.com. While metabolic engineering has been explored for enhancing the production of various natural products and for improving enzymatic processes related to other compounds bldpharm.comnih.govepa.gov, there is no specific information in the search results detailing the application of metabolic engineering approaches for the enhanced or recombinant production of this compound. Research in this area for this compound would necessitate the identification and manipulation of genes encoding enzymes within its biosynthetic pathway, should such a pathway be identified and characterized.

Application of Advanced Analytical Techniques (e.g., spectroscopy, chromatography for mechanistic studies)

Advanced analytical techniques have played a significant role in the study of this compound, particularly concerning its characterization and behavior in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has been a key technique employed for the determination and quantification of this compound in different matrices, including biological samples like blood plasma and in studies evaluating drug release from various formulations. This chromatographic method allows for the effective separation and detection of this compound, providing essential data for pharmacokinetic studies and the assessment of drug delivery systems.

Spectroscopic methods have also contributed to the research on this compound. Infrared (IR) spectroscopy has been utilized to investigate the molecular structure and vibrational characteristics of xanthine derivatives, and comparisons have been made to the molecular structure of this compound metal complexes, suggesting the application of spectroscopic analysis in confirming structural features. Furthermore, quantum chemical studies, often used in conjunction with experimental data, have been conducted to investigate the mechanistic aspects of this compound release from prodrugs, offering theoretical insights into the kinetics and chemical transformations involved in these processes.

These analytical and computational techniques provide valuable information regarding this compound's purity, concentration, stability, and the mechanisms governing its release from delivery systems.

Future Research Directions and Therapeutic Hypothesis Development for Vephylline

Unexplored Molecular Mechanisms and Target Identification

While Vephylline is known to be a xanthine (B1682287) derivative with expected bronchodilating activity, the full spectrum of its molecular mechanisms of action remains an area for future investigation. As a xanthine, it is likely to interact with adenosine (B11128) receptors, similar to theophylline (B1681296) ontosight.aiscience.gov. However, the specific binding affinities of this compound for different adenosine receptor subtypes (A1, A2A, A2B, A3) and their functional consequences have not been extensively detailed in the provided literature. Future research could focus on precisely quantifying these interactions using in vitro binding assays and functional studies.

Beyond adenosine receptors, other potential molecular targets or pathways influenced by this compound could be explored. Research into other xanthine derivatives has revealed diverse mechanisms, including phosphodiesterase inhibition, although this is often observed at higher concentrations. Investigating whether this compound exerts any significant inhibitory effects on specific phosphodiesterase isoforms could uncover additional facets of its pharmacological activity. Techniques such as target deconvolution studies, including activity-based protein profiling or thermal proteome profiling, could be employed to identify proteins that directly interact with this compound in a cellular context rsc.org.

Furthermore, understanding the downstream signaling cascades activated or inhibited by this compound's interaction with its targets is crucial. This could involve studying changes in intracellular cyclic AMP levels, protein phosphorylation patterns, or the activation of specific transcription factors. Such studies would provide a more comprehensive picture of how this compound elicits its cellular responses.

Novel Preclinical Research Models for this compound Evaluation

Existing pharmacokinetic studies of this compound have been conducted in animal models such as rabbits science.govresearchgate.netscience.gov. To gain a more thorough understanding of this compound's potential therapeutic applications and to better predict its effects in humans, the utilization of novel and more complex preclinical research models could be beneficial.

For evaluating this compound's bronchodilating properties, advanced in vitro models of airway smooth muscle contractility could be employed, potentially using precision-cut lung slices or primary human airway smooth muscle cells. These models can provide detailed information on the compound's effects on airway tone and responsiveness to various stimuli.

In vivo, beyond standard pharmacokinetic studies, future research could utilize disease-specific animal models that mimic conditions where this compound might have therapeutic potential. For instance, models of asthma or chronic obstructive pulmonary disease (COPD) in rodents or larger animals could be used to assess this compound's efficacy in reducing airway inflammation, mucus production, and bronchoconstriction. science.gov

Furthermore, the development of physiologically based pharmacokinetic (PBPK) models for this compound could integrate in vitro and in vivo data to predict its absorption, distribution, metabolism, and excretion in different populations and under various physiological conditions science.gov. This would be valuable for informing future preclinical and potentially clinical study designs.

Integration of Multi-Omics Data in this compound Research

The application of multi-omics approaches holds significant promise for unraveling the complex biological effects of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers could gain a system-wide understanding of how cells and tissues respond to this compound exposure genome.govnih.govnih.govmdpi.comyoutube.com.

Transcriptomic analysis could reveal changes in gene expression profiles in target tissues (e.g., airway smooth muscle cells, immune cells) upon this compound treatment, providing insights into affected pathways. Proteomic studies could identify alterations in protein abundance and post-translational modifications, offering a direct view of the functional machinery of the cell. Metabolomics could help in understanding how this compound affects cellular metabolic pathways and identify potential biomarkers of its activity or efficacy mdpi.com.

Integrating these different layers of 'omics data through bioinformatics and computational approaches could help in identifying key molecular networks and pathways modulated by this compound. This could lead to the discovery of novel targets, a better understanding of its mechanism of action, and the identification of potential off-target effects. genome.govyoutube.com

Future research could involve treating relevant cell lines or animal models with this compound and performing comprehensive multi-omics profiling at different time points. The integration and analysis of these datasets could provide a holistic view of this compound's biological impact.

Development of Advanced this compound-Based Research Tools

The development of specialized research tools based on this compound could significantly advance the understanding of its biological interactions and the pathways it influences.

One potential area is the synthesis of labeled this compound analogues (e.g., with fluorescent tags or radioactive isotopes) that could be used for detailed studies of its cellular uptake, distribution, and binding to specific targets. These labeled probes could be valuable for imaging studies and quantitative binding assays.

Affinity chromatography columns or magnetic beads conjugated with this compound could be developed as tools for isolating and identifying proteins that directly bind to the compound from complex biological mixtures. This could aid in target identification and validation.

Furthermore, the creation of this compound derivatives with modified structures could serve as probes to explore structure-activity relationships and potentially identify analogues with improved potency, selectivity, or novel properties. Computational chemistry and molecular modeling could play a significant role in designing such derivatives ddg-pharmfac.netderpharmachemica.com.

Hypotheses for Potential Therapeutic Applications (based on mechanistic understanding)

Based on its classification as a xanthine derivative and the potential future research directions outlined above, several hypotheses for this compound's potential therapeutic applications can be formulated, contingent upon the findings of future mechanistic studies.

If future research confirms significant bronchodilating activity through adenosine receptor antagonism and/or phosphodiesterase inhibition, this compound could be hypothesized for development as a therapeutic agent for respiratory diseases such as asthma and COPD, similar to theophylline ontosight.aiscience.govscience.gov. Further studies would be needed to assess its efficacy and safety profile in these conditions.

Should multi-omics data reveal that this compound significantly modulates inflammatory pathways, it could be hypothesized to have potential applications in inflammatory conditions, either alone or in combination with other anti-inflammatory agents.

If research tool development leads to the identification of novel, unexpected molecular targets, this could open up entirely new avenues for therapeutic hypothesis development in areas unrelated to its traditional classification as a bronchodilator. For example, if this compound is found to interact with targets involved in neurological pathways beyond adenosine receptor antagonism, it could be hypothesized for applications in neurological disorders.

The development of controlled-release formulations, as explored in some of the existing literature actapharmsci.comsemanticscholar.orgmassey.ac.nzmassey.ac.nznih.govresearchgate.net, supports the hypothesis that this compound could be delivered in a sustained manner to improve therapeutic outcomes and potentially reduce dosing frequency.

These hypotheses are speculative and contingent upon rigorous scientific investigation into this compound's molecular mechanisms and biological effects using advanced research approaches.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Vephylline’s mechanism of action in vitro?

- Methodology : Use dose-response assays (e.g., IC50/EC50 calculations) with controls for off-target effects. Include fluorescence-based binding assays or CRISPR-edited cell lines to isolate target pathways. Validate findings with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Key Challenges : Ensure compound purity (>95% by HPLC) and stability under experimental conditions. Reproducibility requires detailed protocols for buffer composition, temperature, and incubation times .

Q. How should researchers design studies to assess this compound’s pharmacokinetic properties in preclinical models?

- Methodology :

- Tissue Distribution : Radiolabeled this compound combined with LC-MS/MS quantification.

- Metabolic Stability : Liver microsome assays with CYP450 isoform-specific inhibitors.

- Data Reporting : Tabulate half-life (t½), AUC, and clearance rates with standard deviations (Table 1) .

| Parameter | Method | Acceptable Range |

|---|---|---|

| t½ | LC-MS/MS | >2 hours (rodent) |

| AUC | Non-compartmental analysis | 500–5000 ng·h/mL |

- Validation : Cross-check in vivo results with ex vivo organ homogenate analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in neurodegenerative models be systematically analyzed?

- Methodology :

Data Triangulation : Compare outcomes across species (e.g., murine vs. primate), dosing regimens, and behavioral endpoints (e.g., Morris water maze vs. rotarod).

Bias Assessment : Use GRADE criteria to rank evidence quality, focusing on blinding, randomization, and sample size .

Meta-Analysis : Aggregate data using random-effects models to quantify heterogeneity (I² statistic) .

Q. What strategies resolve contradictions in this compound’s receptor-binding affinity reported across studies?

- Methodology :

- Experimental Replication : Standardize assay conditions (e.g., pH, ionic strength) and use reference ligands as positive controls .

- Structural Analysis : Pair mutagenesis studies with molecular dynamics simulations to identify binding-pocket variations .

Q. How to integrate multi-omics data (proteomic, transcriptomic) to elucidate this compound’s polypharmacology?

- Methodology :

- Pathway Enrichment : Use tools like STRING or KEGG to map target networks.

- Machine Learning : Train classifiers on omics datasets to predict off-target interactions (e.g., kinase inhibition) .

Methodological Guidelines

- Reproducibility : Adhere to NIH preclinical reporting standards, including ARRIVE guidelines for animal studies .

- Data Contradictions : Apply iterative analysis cycles (hypothesis → experiment → re-analysis) to refine models .

- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.